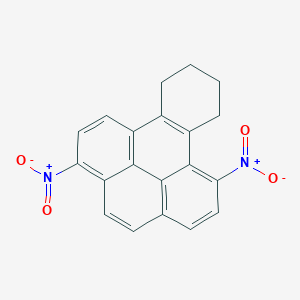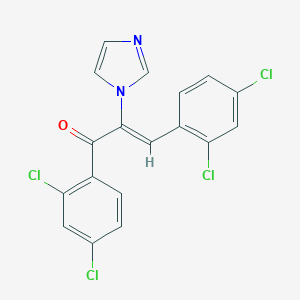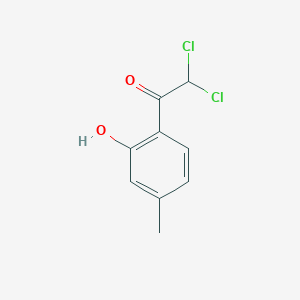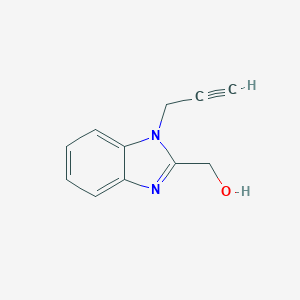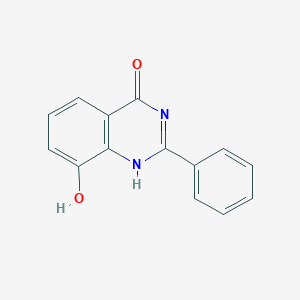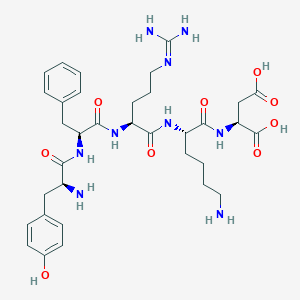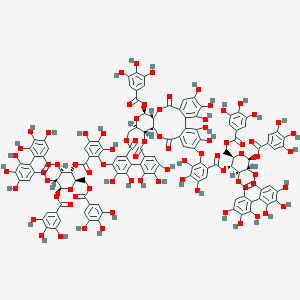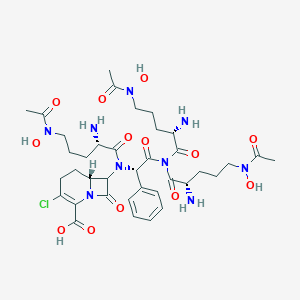![molecular formula C12H8N2 B056194 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene CAS No. 116996-92-0](/img/structure/B56194.png)
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene, also known as DAPTA, is a cyclic peptide that has been extensively studied for its potential applications in the field of medicine. DAPTA is a synthetic peptide that has been designed to mimic the structure of the CD4 receptor, which is a protein found on the surface of T-helper cells.
Mécanisme D'action
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene works by binding to the CD4 receptor on the surface of T-helper cells. This binding prevents the HIV-1 virus from binding to the CD4 receptor, which is necessary for the virus to enter the T-helper cell. By blocking the entry of the virus into the T-helper cell, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene effectively inhibits the replication of the virus.
Effets Biochimiques Et Physiologiques
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a long half-life in vivo, which makes it a promising candidate for therapeutic use. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been shown to have immunomodulatory effects, as it can stimulate the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has several advantages for lab experiments. It is easy to synthesize using SPPS techniques, and it has a high purity and yield. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is that it has a relatively low binding affinity for the CD4 receptor, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene. One potential direction is to investigate its use in combination with other antiviral or anticancer agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene in other viral infections, such as hepatitis C or influenza. Additionally, further research is needed to optimize the synthesis and formulation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene for therapeutic use.
Méthodes De Synthèse
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene involves the coupling of protected amino acids onto a solid support resin. The amino acids are protected with different functional groups to prevent unwanted reactions during the synthesis. The peptide chain is elongated by coupling the next amino acid through a peptide bond. After the synthesis is complete, the peptide is cleaved from the resin and the protecting groups are removed to obtain the final product.
Applications De Recherche Scientifique
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been extensively studied for its potential applications in the field of medicine. It has been shown to have antiviral activity against HIV-1 and other related viruses. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been investigated for its potential use as a diagnostic tool for HIV-1 and other viral infections.
Propriétés
Numéro CAS |
116996-92-0 |
|---|---|
Nom du produit |
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
Formule moléculaire |
C12H8N2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
2,9-diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
InChI |
InChI=1S/C12H8N2/c1-2-4-6-5(3-1)13-11-9-7-8(9)10(7)12(11)14-6/h1-4,7-10H |
Clé InChI |
YMLYODQMRJGNOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



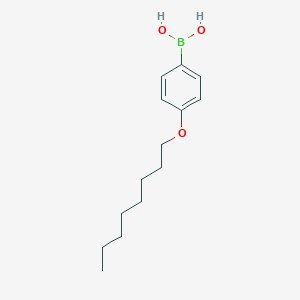
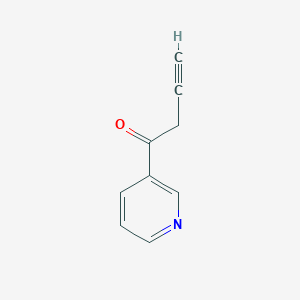
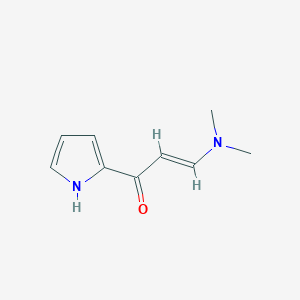
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
